Patent‑Claimed Superior Duration and Strength of Angiotensin II Antagonism vs. Sarcosyl‑Substituted Analogs
The U.S. patent covering Arfalasin (US 4,013,791) explicitly claims that peptides of formula succinamoyl‑Arg‑Val‑Tyr‑Val‑His‑Pro‑Phegly‑OH exhibit 'a longer and stronger action as antagonists of angiotensin II than the above‑cited known compounds,' where the cited prior art includes [1‑sarcosine,5‑valine,8‑alanine]angiotensin II (a Saralasin analog with Val⁵) [1]. The patent further discloses that zinc‑complex formulations of the succinamoyl peptide achieve an activity period 'many times longer than that of the free hormone' [1]. Although the patent does not report explicit numerical half‑life ratios, the qualitative rank‑order claim of superior duration and potency over sarcosyl‑substituted comparators establishes a clear structural–activity relationship tied to the N‑terminal succinamoyl modification [1].
| Evidence Dimension | Duration and strength of angiotensin II antagonism (qualitative rank order) |
|---|---|
| Target Compound Data | Succinamoyl‑Arg‑Val‑Tyr‑Val‑His‑Pro‑Phegly‑OH (Arfalasin); described as 'longer and stronger action' than known compounds [1] |
| Comparator Or Baseline | [1‑sarcosine,5‑valine,8‑alanine]angiotensin II and other known peptide antagonists cited in German Offenlegungsschrift 2,323,322 [1] |
| Quantified Difference | Qualitative rank‑order superiority claimed; magnitude of difference not numerically quantified in patent [1] |
| Conditions | Patent disclosure based on in vivo antihypertensive testing; zinc‑complex formulation further extends duration [1] |
Why This Matters
For experimental protocols requiring sustained angiotensin II receptor blockade without repeated dosing, Arfalasin's patent‑documented duration advantage over sarcosyl‑substituted analogs makes it the preferred peptide‑based tool compound.
- [1] U.S. Patent 4,013,791. Peptides having an antihypertensive effect. Hoechst Aktiengesellschaft. Issued March 22, 1977. View Source
